methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate
Description
Methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a p-tolyl group at the 1-position and a methyl propanoate ester at the 5-position.
The compound’s synthesis typically involves multi-step reactions starting from pyrazole intermediates, with column chromatography and recrystallization as purification methods . Its structural characterization relies on NMR, mass spectrometry, and X-ray crystallography, as demonstrated in studies on related pyrazolopyrimidine derivatives .
Properties
IUPAC Name |
methyl 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-4-6-12(7-5-10)20-14-13(8-18-20)15(21)19(9-17-14)11(2)16(22)23-3/h4-9,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOQZEDEKNFFOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)C(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate typically involves multi-step organic reactions. One common route includes the condensation of p-tolylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to construct the pyrazolo[3,4-d]pyrimidine core. The final step involves esterification with methyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric mechanisms.
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Substituents
Example 1: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2)
- Structure: Differs by replacing the ester group with an imino group and introducing an amine at the 5-position.
- Properties : Higher polarity due to the amine, leading to increased solubility in polar solvents. However, reduced metabolic stability compared to the methyl ester analogue .
- Applications : Primarily studied for its reactivity in forming hydrazine derivatives (e.g., compound 3) .
Example 2 : 1-(4-Fluoro-2-hydroxyphenyl)-Pyrazolo[3,4-d]pyrimidin-4(5H)-one
Functional Group Variations
Example 3: 2-((4-Amino-3-(3-Fluoro-5-hydroxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Methyl)-3-(2-(Trifluoromethyl)Benzyl)Quinazolin-4(3H)-one
- Structure: Combines a pyrazolopyrimidine core with a quinazolinone moiety and trifluoromethyl benzyl group.
- Properties: Superior phosphoinositide 3-kinase (PI3K) inhibition (IC₅₀ < 10 nM) compared to simpler esters like the target compound. The trifluoromethyl group enhances both potency and pharmacokinetic stability .
Example 4 : 6-tert-Butyl-1-(4-Fluoro-2-hydroxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-one
Key Findings :
Limitations of Target Compound :
- Limited pharmacological data compared to fluorinated or hybrid derivatives .
Biological Activity
Methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings regarding its activity.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core. The synthesis typically involves multi-step organic reactions, including:
- Condensation : p-Tolylhydrazine is condensed with ethyl acetoacetate to form the pyrazole ring.
- Cyclization : This intermediate undergoes cyclization with formamide to construct the pyrazolo[3,4-d]pyrimidine core.
- Esterification : The final step involves esterification with methyl bromoacetate under basic conditions to yield the target compound .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access. This inhibition may occur through competitive or non-competitive mechanisms.
- Protein-Ligand Interactions : Its unique structural features enhance binding affinity to specific proteins, making it a candidate for drug development .
Anticancer Properties
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .
Anti-inflammatory and Antibacterial Activities
In addition to anticancer properties, this compound has been studied for its anti-inflammatory and antibacterial effects. Novel derivatives have demonstrated efficacy against various bacterial strains and inflammation models, suggesting potential therapeutic applications in treating infections and inflammatory diseases .
Research Findings and Case Studies
A summary of relevant studies exploring the biological activities of similar compounds is presented below:
Q & A
Q. What are the recommended synthetic routes for methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate?
The compound can be synthesized via multi-step protocols involving condensation reactions and cyclization. A common approach involves reacting pyrazolo[3,4-d]pyrimidinone intermediates with activated esters (e.g., methyl propiolate derivatives) under catalytic conditions. For example, details a method using dichloromethane as a solvent and triethylamine as a base to facilitate nucleophilic substitution, followed by recrystallization for purification . and highlight similar strategies with ethyl or methyl esters, emphasizing the role of substituents on the pyrazole ring in directing reactivity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key characterization methods include:
- ¹H/¹³C NMR spectroscopy : To confirm substituent positions and assess stereochemistry (e.g., coupling constants for protons adjacent to the pyrimidinone ring) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) is critical for verifying molecular weight and detecting minor impurities .
- Chromatography : Column chromatography (ethyl acetate/hexane gradients) or HPLC (as in ) can resolve byproducts .
Q. What solvents and conditions are optimal for studying its solubility and stability?
The compound is polar due to the pyrimidinone and ester moieties. suggests solubility in DMSO or DMF, while limited solubility in water or hexane. Stability tests under varying pH (e.g., using buffers from ) and temperatures (e.g., 25°C vs. 40°C) are recommended to assess degradation pathways .
Q. Are there known safety hazards associated with handling this compound?
While specific toxicity data are limited, emphasizes standard precautions for pyrazolo-pyrimidine derivatives: use fume hoods, nitrile gloves, and avoid inhalation. Structural analogs (e.g., in ) with nitro or fluorine substituents may require additional handling due to potential mutagenicity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalytic systems : and demonstrate that triethylamine or p-toluenesulfonic acid (pTSA) improves cyclization efficiency by stabilizing intermediates .
- Temperature control : Maintaining −20°C to −15°C during diazomethane reactions minimizes side products (see ) .
- Purification : Recrystallization from 2-propanol or methanol ( ) enhances purity without compromising yield .
Q. How should researchers address contradictory spectral data (e.g., unexpected peaks in NMR)?
Q. What computational tools predict the compound’s physicochemical properties?
used in silico models (e.g., SwissADME) to assess drug-likeness and bioavailability. Key parameters include:
Q. How does the p-tolyl group influence reactivity compared to other aryl substituents?
The electron-donating methyl group on the p-tolyl moiety (vs. electron-withdrawing groups like nitro in ) enhances nucleophilic substitution at the pyrimidinone ring. This was validated in , where p-tolyl derivatives showed 15–20% higher yields than fluorophenyl analogs .
Q. What strategies mitigate instability during long-term storage?
Q. How can researchers resolve discrepancies in bioactivity data across similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
